

# Spectroscopic Profile of 3-Methoxy-2,5toluquinone: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methoxy-2,5-toluquinone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-2,5-toluquinone** (CAS No: 611-68-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of **3-Methoxy-2,5-toluquinone** in various research and development applications.

**Compound Information** 

Identifier	Value
IUPAC Name	2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
Synonyms	3-Methoxy-2,5-toluquinone, 2-Methoxy-6-methyl-p-benzoquinone
CAS Number	611-68-7[1][2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub> [1][2]
Molecular Weight	152.15 g/mol [1]
Appearance	Light yellow to yellow solid[1]



## **Spectroscopic Data Summary**

The following tables summarize the predicted spectroscopic data for **3-Methoxy-2,5-toluquinone**. These values are based on established principles of spectroscopy and data from analogous compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.65	Quartet	1H	H-5
~5.90	Singlet	1H	H-3
~3.80	Singlet	3H	-OCH₃
~2.05	Doublet	ЗН	-CH₃

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~187.5	Carbonyl	C4
~182.0	Carbonyl	C1
~158.0	Olefinic	C2
~148.0	Olefinic	C6
~135.0	Olefinic	C5
~107.0	Olefinic	C3
~56.5	Aliphatic	-OCH₃
~15.5	Aliphatic	-CH₃



## Infrared (IR) Spectroscopy

Table 3: Theoretical IR Spectroscopic Data

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2950	Medium	C-H stretch (alkane)
~1680	Strong	C=O stretch (quinone)
~1650	Strong	C=O stretch (quinone)
~1610	Medium	C=C stretch (alkene)
~1200	Strong	C-O stretch (ether)

## **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Abundance (%)	Assignment
152	High	[M] <sup>+</sup> (Molecular Ion)
124	Medium	[M - CO]+
121	Medium	[M - OCH <sub>3</sub> ]+
96	High	[M - CO - CO]+
68	High	[C4H4O] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2,5-toluquinone in 0.6-0.8 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to approximately 15 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Employ a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Obtain the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to approximately 220 ppm.
  - A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

### Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2
  mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a
  transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of a pure KBr pellet.



- Record the sample spectrum in the mid-IR range (4000-400 cm<sup>-1</sup>).
- Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

### Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ([M]+) will confirm the molecular weight of the compound.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxy-2,5-toluquinone**.



## Sample Preparation Compound Synthesis & Purification Dissolution in **KBr Pellet** Vaporization for MS Deuterated Solvent (NMR) Preparation (IR) Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy **Mass Spectrometry** (1H & 13C) Data Processing & Interpretation **Spectral Processing** (Baseline Correction, etc.) Structural Elucidation & Verification Final Output Comprehensive

#### General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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#### References

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- 2. chembk.com [chembk.com]
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